

Technical Guide: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

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Compound of Interest

Compound Name: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B580985

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical properties, a representative synthetic protocol, and its application in drug discovery, with a focus on its role in the synthesis of complex molecules.

Core Compound Properties

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a substituted phenylboronic acid derivative. The presence of both a methoxymethyl (MOM) ether protecting group and a trifluoromethyl group makes it a versatile reagent in cross-coupling reactions. The trifluoromethyl moiety is of particular interest in drug design as it can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.

Table 1: Quantitative Data for **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**

Property	Value	Reference
Molecular Weight	249.98 g/mol	[1]
CAS Number	1256355-54-0	[1][2]
Physical Form	Solid	[1]
Purity	≥95%	[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**. This procedure is based on established methods for the synthesis of similar phenylboronic acids.[3]

Synthesis of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**

Objective: To synthesize **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** from 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.

Materials:

- 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Trimethyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

- Argon gas

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (1.0 equivalent) and anhydrous THF.
- **Lithiation:** The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
- **Borylation:** Trimethyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.
- **Quenching and Extraction:** The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
- **Washing and Drying:** The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**.

Applications in Drug Discovery

Phenylboronic acids are crucial reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds.

The trifluoromethyl group is a key functional group in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.^[4] Its incorporation

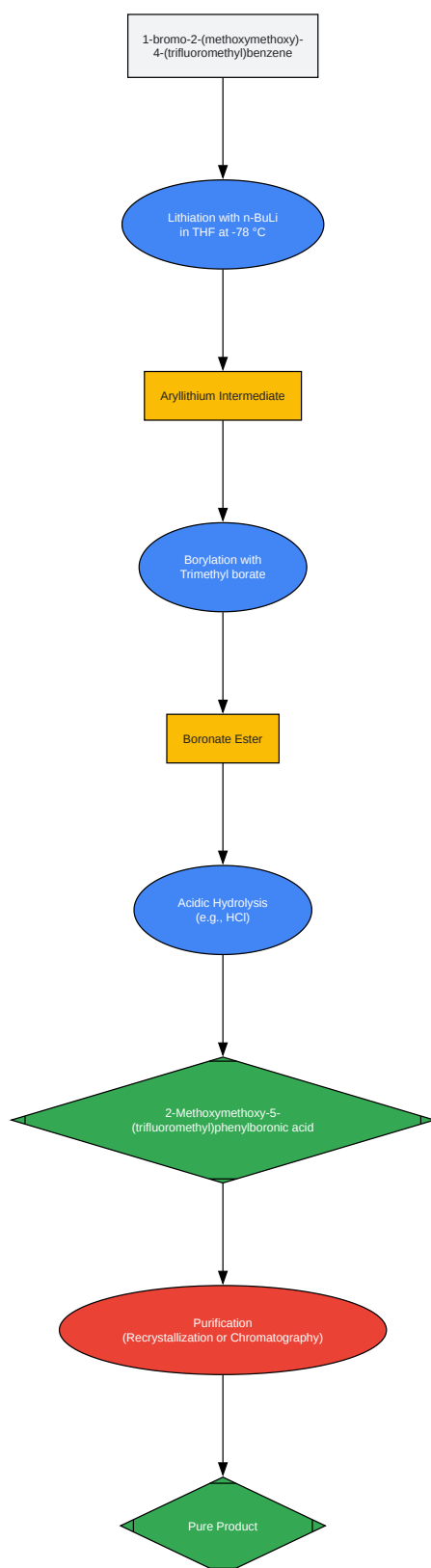
can lead to enhanced metabolic stability, increased lipophilicity, and improved binding to target proteins.[4][5] **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** serves as a valuable building block for introducing this fluorinated motif into potential drug molecules.[5][6]

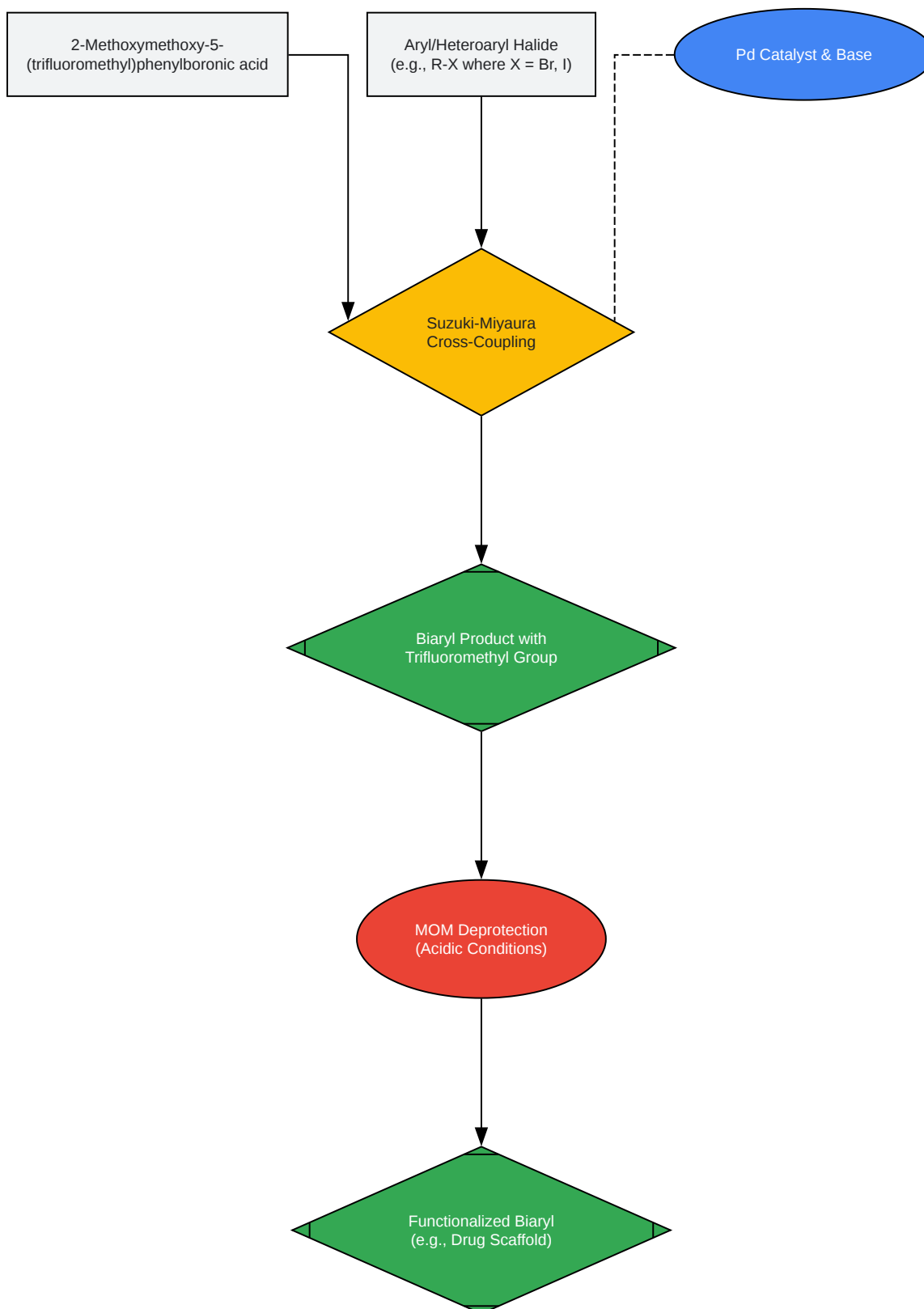
Significance in Kinase Inhibitor Synthesis:

Many kinase inhibitors, a class of targeted cancer therapeutics, feature biaryl structures.[7] The synthesis of these complex molecules often relies on Suzuki-Miyaura coupling. For instance, **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** can be coupled with a heterocyclic halide to generate a core structure for a novel kinase inhibitor. The methoxymethyl (MOM) group can be readily removed under acidic conditions to reveal a hydroxyl group, which may be a key interaction point with the target protein or a site for further functionalization.

Visualized Workflow and Pathways

Diagram 1: Synthetic Workflow for **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**





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